molecular formula C19H17ClN6 B11285822 N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285822
M. Wt: 364.8 g/mol
InChI Key: VUDFVBZTRGWGBP-UHFFFAOYSA-N
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Description

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein tyrosine kinases (PTKs), which play a crucial role in various cellular processes such as growth, differentiation, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an inhibitor of protein tyrosine kinases, which are involved in many cellular processes.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit the growth of cancer cells.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein tyrosine kinases (PTKs). These enzymes are responsible for the phosphorylation of tyrosine residues in proteins, which is a key step in many signaling pathways. By inhibiting PTKs, this compound can disrupt these pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-12-10-13(20)8-9-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,22,23,24,25)

InChI Key

VUDFVBZTRGWGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C

Origin of Product

United States

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